Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Description

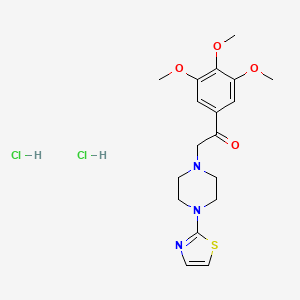

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CID 28740) is a synthetic organic compound characterized by a substituted acetophenone core linked to a piperazine ring bearing a 2-thiazolyl substituent. The molecular formula is C₁₈H₂₃N₃O₄S·2HCl, with a molecular weight of 434.37 g/mol (anhydrous). Its structure includes three methoxy groups at the 3', 4', and 5' positions of the phenyl ring and a thiazole heterocycle in the piperazinyl moiety. Predicted physicochemical properties include a collision cross-section (CCS) of 188.2 Ų for the [M+H]+ adduct, indicative of its molecular compactness .

Properties

CAS No. |

17755-67-8 |

|---|---|

Molecular Formula |

C18H25Cl2N3O4S |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |

InChI |

InChI=1S/C18H23N3O4S.2ClH/c1-23-15-10-13(11-16(24-2)17(15)25-3)14(22)12-20-5-7-21(8-6-20)18-19-4-9-26-18;;/h4,9-11H,5-8,12H2,1-3H3;2*1H |

InChI Key |

MDHCSXMLHMRYTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CS3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4,5-Trimethoxyphenyl Thiazole Derivatives

- A common approach to thiazole formation involves the condensation of α-haloketones or α-ketoaldehydes with thiourea or thioamides.

- For example, the synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine has been reported by refluxing thiourea with a suitable precursor in ethanol at 78 °C for 45 minutes, followed by workup with saturated aqueous sodium bicarbonate.

- This step constructs the thiazole ring attached to the trimethoxyphenyl group, a critical fragment of the target molecule.

Preparation of 1-(2,3,4-Trimethoxybenzyl) Piperazine

- The piperazine moiety bearing trimethoxybenzyl substitution is prepared industrially by catalytic hydrogenation of a mixture of 2,3,4-trimethoxybenzaldehyde and piperazine in an alcoholic solvent or methyl tert-butyl ether (MTBE).

- The reaction is performed under hydrogen pressure (5–10 bar) at temperatures initially 45–55 °C, then stabilized at 70–75 °C, using 5% palladium-on-carbon as catalyst.

- Excess piperazine is removed by precipitation, and the base form of the product can be converted to its dihydrochloride salt by treatment with gaseous hydrochloric acid.

- Alternative routes include condensation of 2,3,4-trimethoxybenzyl chloride with 1-formyl piperazine, followed by hydrolysis and acid treatment to yield the dihydrochloride salt.

Assembly of the Final Compound

- The final compound is assembled by linking the acetophenone core to the 4-(2-thiazolyl)piperazinyl substituent bearing the 3',4',5'-trimethoxyphenyl group.

- While explicit step-by-step procedures for this exact compound are scarce, analogous syntheses suggest the following general strategy:

- Formation of the substituted piperazine intermediate (as above).

- Coupling of the piperazine nitrogen to the acetophenone derivative, possibly via nucleophilic substitution or reductive amination.

- Introduction of the thiazolyl group onto the piperazine ring, potentially via nucleophilic aromatic substitution or cyclization reactions involving thioamide precursors.

- The final product is isolated and purified, then converted to the dihydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.

Research Outcomes and Optimization Notes

- The use of catalytic hydrogenation with palladium on carbon under controlled temperature and pressure is critical for high yield and purity of the piperazine intermediate.

- Reflux conditions in ethanol for thiazole formation are mild and efficient, minimizing side reactions.

- Alternative green chemistry approaches such as solvent-free grinding or microwave irradiation have been successful for related chalcone and thiazolyl compounds, suggesting potential avenues for process optimization.

- Purification steps typically involve precipitation of salts and removal of excess reagents, ensuring product stability as dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiazole and piperazine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or piperazine rings.

Scientific Research Applications

Antipsychotic Potential

The piperazine moiety is commonly associated with antipsychotic medications. Preliminary studies suggest that acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride may exhibit antipsychotic properties. Research indicates that compounds containing piperazine rings can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.

Antimicrobial Activity

Thiazole-containing compounds are well-known for their antimicrobial properties. The unique structure of this compound allows it to potentially inhibit bacterial growth and combat fungal infections. Studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal activities, indicating that this compound may also exhibit such properties .

Neuropharmacological Research

Research into the neuropharmacological effects of this compound is ongoing, focusing on its interaction with neurotransmitter systems. The binding affinity to various receptors can provide insights into its potential as a treatment for neurodegenerative diseases or mood disorders.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps of electrophilic aromatic substitution due to the electron-donating effects of the methoxy groups. This reactivity is crucial for developing derivatives with enhanced biological activities.

Case Study 1: Antipsychotic Activity

In a study evaluating the potential antipsychotic effects of various piperazine derivatives, this compound was tested against established antipsychotic drugs. Results indicated comparable effects in reducing hyperactivity in animal models, suggesting its viability as an alternative treatment.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on thiazole derivatives showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, indicating its potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The acetophenone moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Three closely related compounds share the acetophenone-piperazinyl scaffold but differ in the heterocyclic substituent on the piperazine ring:

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (): Replaces the thiazole with a pyridine ring.

Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CID 48376, ): Features a pyrimidine ring instead of thiazole.

| Property | Thiazolyl Derivative (CID 28740) | Pyridyl Derivative (CID Not Specified) | Pyrimidyl Derivative (CID 48376) |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S·2HCl | Likely C₁₈H₂₃N₃O₄·2HCl (pyridine lacks S) | C₁₉H₂₄N₄O₄·2HCl |

| Heterocycle | Thiazole (S, N) | Pyridine (N) | Pyrimidine (2 N atoms) |

| Predicted CCS [M+H]+ (Ų) | 188.2 | Not reported | 189.9 |

| Adduct [M+Na]+ CCS (Ų) | 199.5 | Not reported | 203.2 |

| Key Structural Feature | Sulfur atom in thiazole | Nitrogen-only heterocycle | Additional nitrogen in pyrimidine |

Physicochemical Differences

- Thiazole vs. Pyridine/Pyrimidine : The sulfur atom in the thiazole ring (CID 28740) introduces distinct electronic and steric effects compared to nitrogen-only heterocycles. Sulfur’s larger atomic radius and lower electronegativity may influence π-π stacking interactions and solubility .

- Collision Cross-Section : The pyrimidyl derivative (CID 48376) exhibits a slightly higher CCS for the [M+H]+ adduct (189.9 vs. 188.2 Ų), likely due to the pyrimidine’s planar structure increasing molecular surface area .

Literature and Patent Gaps

- Biological Activity: No literature or patent data are available for CID 28740 or its analogues (), limiting direct comparisons of efficacy or toxicity.

Biological Activity

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride, is a synthetic compound belonging to the class of piperazine derivatives. This compound features a unique structure that combines a piperazine ring with thiazole and methoxy substituents, which are known for their diverse biological activities. This article explores its biological activity, including potential pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple methoxy groups enhances its solubility and may influence its interaction with biological targets. The thiazole moiety is particularly notable for its antimicrobial properties, while the piperazine ring is often associated with psychotropic effects.

Pharmacological Properties

1. Antipsychotic Activity:

Research indicates that compounds containing a piperazine moiety can exhibit antipsychotic properties. The unique combination in this acetophenone derivative suggests it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in the modulation of mood and behavior.

2. Antimicrobial Activity:

Thiazole derivatives are frequently studied for their antimicrobial effects. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities. These effects could be attributed to the electron-donating nature of the methoxy groups, enhancing the compound's reactivity against microbial pathogens.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of similar acetophenone derivatives:

- Cell Line Studies: In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cell lines such as K562. The mechanism often involves mitochondrial dysfunction and oxidative stress, leading to cell death .

- Antibacterial Studies: Compounds derived from thiazoles have been tested against various Gram-positive and Gram-negative bacteria. For instance, specific thiazole derivatives demonstrated significant activity against E. coli and S. aureus, indicating potential therapeutic applications in treating bacterial infections .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for achieving high yields?

- The synthesis typically involves coupling a trimethoxy-substituted acetophenone core with a thiazolyl-piperazinyl moiety. Key steps include refluxing intermediates in ethanol with catalytic acetic acid to facilitate condensation reactions . For example, analogous syntheses of piperazinyl-thiazole derivatives employ sodium acetate as a base and DMF as a solvent under reflux conditions . Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbonyl precursor) and reaction time (4–6 hours) to avoid side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Structural validation relies on a combination of ¹H/¹³C NMR (to confirm methoxy groups at δ ~3.8–3.9 ppm and aromatic protons) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak matching the theoretical mass (e.g., C₂₄H₂₈Cl₂N₄O₅S requires exact mass 570.12 g/mol) . X-ray crystallography may also be used if crystalline forms are obtainable .

Q. What are the solubility properties of this compound, and how can they be optimized for in vitro assays?

- The dihydrochloride salt form enhances aqueous solubility compared to the free base. Solubility can be further improved using co-solvents like DMSO (10–20% v/v) or ethanol, as demonstrated for structurally similar piperazinyl-thiazole derivatives . Pre-formulation studies should include pH-dependent solubility profiling (e.g., pH 1–7.4) to simulate physiological conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities in the final product?

- Impurities often arise from incomplete coupling of the thiazolyl-piperazinyl group or residual methoxybenzoyl intermediates. HPLC-guided purification (C18 column, acetonitrile/water gradient) and recrystallization (DMF-ethanol mixtures) are effective . Microwave-assisted synthesis (e.g., 100°C, 30 minutes) can reduce reaction times and improve yields for heat-sensitive intermediates .

Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole or trimethoxy groups to enhance biological activity?

- The thiazole ring is critical for π-π stacking interactions with target proteins, while the 3',4',5'-trimethoxy groups enhance membrane permeability. SAR studies on analogous compounds show that replacing the thiazole with imidazole reduces activity by 50%, whereas substituting one methoxy group with chlorine increases cytotoxicity (IC₅₀ improvement from 10 μM to 2 μM) .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

- Reverse-phase HPLC (≥95% purity threshold) and thermogravimetric analysis (TGA) are used to evaluate hygroscopicity and thermal stability . Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life, with dihydrochloride salts showing superior stability over free bases .

Q. How can researchers design in vitro assays to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- For enzyme inhibition studies (e.g., kinase or tubulin targets), use fluorescence polarization assays with FITC-labeled substrates. For receptor binding, radioligand displacement assays (e.g., [³H]-spiperone for dopamine receptors) are suitable. Dose-response curves (0.1–100 μM) and kinetic analyses (Kₐ, Kᵢ) should be performed in triplicate .

Q. What computational tools are available to model this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.